molecular formula C10H7F3O2 B13346842 (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid

Cat. No.: B13346842
M. Wt: 216.16 g/mol
InChI Key: RRPNGUXPZLIGJY-UJURSFKZSA-N
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Description

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative with a trifluorophenyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 2,4,5-trifluorophenylacetic acid with a diazo compound under catalytic conditions. The reaction is often carried out in the presence of a transition metal catalyst, such as rhodium or copper, which facilitates the formation of the cyclopropane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce production costs. The reaction conditions are carefully controlled to ensure the desired stereochemistry and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: The compound can be reduced to form alcohols or other reduced forms.

    Substitution: The trifluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (e.g., Br2) or nitrating agents (e.g., HNO3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols or hydrocarbons.

Scientific Research Applications

Chemistry

In chemistry, (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

The compound has potential applications in biological research, particularly in the study of enzyme mechanisms and protein-ligand interactions. Its trifluorophenyl group can serve as a probe for investigating the binding sites of enzymes and receptors.

Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Its structural features may contribute to the development of novel therapeutics with improved efficacy and selectivity.

Industry

Industrially, this compound is used in the production of specialty chemicals and advanced materials. Its stability and reactivity make it suitable for various applications, including coatings, adhesives, and polymers.

Mechanism of Action

The mechanism of action of (1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluorophenyl group can enhance binding affinity and selectivity, while the cyclopropane ring provides structural rigidity.

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroacetophenone: A compound with a trifluoromethyl group attached to an acetophenone structure.

    Thiophene Derivatives: Compounds containing a thiophene ring with various substituents, often used in medicinal chemistry and materials science.

Uniqueness

(1R,2R)-2-(2,4,5-Trifluorophenyl)cyclopropane-1-carboxylic acid is unique due to its combination of a cyclopropane ring and a trifluorophenyl group. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where stability, reactivity, and binding affinity are crucial.

Properties

Molecular Formula

C10H7F3O2

Molecular Weight

216.16 g/mol

IUPAC Name

(1R,2R)-2-(2,4,5-trifluorophenyl)cyclopropane-1-carboxylic acid

InChI

InChI=1S/C10H7F3O2/c11-7-3-9(13)8(12)2-5(7)4-1-6(4)10(14)15/h2-4,6H,1H2,(H,14,15)/t4-,6+/m0/s1

InChI Key

RRPNGUXPZLIGJY-UJURSFKZSA-N

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=C(C=C2F)F)F

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=C(C=C2F)F)F

Origin of Product

United States

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